N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-YL)methyl)acetamide
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Overview
Description
2-Acetamido-1,2-dideoxynojirimycin is a synthetic iminosugar analog of N-acetylglucosamine. It is known for its potent inhibitory effects on hexosaminidases, enzymes that play a crucial role in the degradation of glycoproteins and glycolipids. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-1,2-dideoxynojirimycin typically involves a stereoselective approach. One common method starts with the nucleophilic ring opening of an epoxide or a cyclic sulfate obtained from a key intermediate.
Industrial Production Methods: Industrial production of 2-Acetamido-1,2-dideoxynojirimycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of protecting groups and selective deprotection steps is crucial to ensure the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-1,2-dideoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 2-Acetamido-1,2-dideoxynojirimycin, such as ureido derivatives and other functionalized iminosugars .
Scientific Research Applications
2-Acetamido-1,2-dideoxynojirimycin has a wide range of scientific research applications:
Mechanism of Action
2-Acetamido-1,2-dideoxynojirimycin exerts its effects by inhibiting hexosaminidases. It mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition disrupts the degradation of glycoproteins and glycolipids, leading to therapeutic effects in conditions where these processes are dysregulated .
Comparison with Similar Compounds
- Pochonicine
- Siastatine B
- Nagstatine
- 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol
Comparison: 2-Acetamido-1,2-dideoxynojirimycin is unique due to its high selectivity and potency as a hexosaminidase inhibitor. Unlike other similar compounds, it has a specific structure that allows for effective binding to the enzyme’s active site. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C8H16N2O4 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-[[(2R,3R,4R,5S)-3,4,5-trihydroxypiperidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C8H16N2O4/c1-4(11)9-2-5-7(13)8(14)6(12)3-10-5/h5-8,10,12-14H,2-3H2,1H3,(H,9,11)/t5-,6+,7-,8-/m1/s1 |
InChI Key |
CHPVVUHEWNQOBM-ULAWRXDQSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O |
Canonical SMILES |
CC(=O)NCC1C(C(C(CN1)O)O)O |
Origin of Product |
United States |
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